4'-Allyloxyacetanilide
Description
4'-Allyloxyacetanilide is an organic compound characterized by an allyloxy group (–O–CH₂–CH=CH₂) attached to the para position of an acetanilide backbone. This structure combines the aromatic amide functionality of acetanilide with the unsaturated allyl ether moiety, which may confer unique reactivity and biological activity. The allyloxy group enhances molecular flexibility and can participate in reactions like Michael additions or cycloadditions, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
N-(4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGQOPZEALYXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216415 | |
| Record name | Acetanilide, 4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-73-7 | |
| Record name | N-[4-(2-Propen-1-yloxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Allyloxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 4'-allyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-allyloxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-ALLYLOXYACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX9NI4B2O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4'-Allyloxyacetanilide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound, a derivative of acetanilide, features an allyloxy group attached to the para position of the acetanilide structure. Its molecular formula is CHNO, with a molecular weight of approximately 205.23 g/mol. The structural representation can be summarized as follows:
- Molecular Formula: CHNO
- Molecular Weight: 205.23 g/mol
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Squalene Synthase: Similar compounds have demonstrated the ability to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis. This inhibition may provide therapeutic benefits for conditions related to hypercholesterolemia and cardiovascular diseases.
- Anti-inflammatory and Analgesic Properties: Compounds within the acetanilide class often exhibit anti-inflammatory and analgesic effects. Preliminary studies suggest that this compound may share these properties, making it a candidate for pain management therapies .
Biological Activity Data
The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant bacteriostatic and bactericidal activities:
| Tested Strain | Bacteriostatic Activity (MIC) | Bactericidal Activity (MBC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
| Escherichia coli | 16 µg/mL | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |
These findings suggest that this compound may serve as a potential antimicrobial agent .
Cytotoxicity Assessment
In vitro cytotoxicity studies using normal human dermal fibroblasts (NHDF) revealed that this compound exhibited low cytotoxicity:
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Cholesterol Management: A study demonstrated that derivatives inhibiting squalene synthase could effectively reduce cholesterol levels in animal models, suggesting similar potential for this compound.
- Anti-inflammatory Effects: Research on related compounds has shown significant reductions in inflammatory markers in vitro, supporting further investigation into the anti-inflammatory capabilities of this compound.
- Antimicrobial Efficacy: A comparative study with other acetanilide derivatives indicated that modifications in the chemical structure could enhance antimicrobial efficacy, positioning this compound as a candidate for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4'-Allyloxyacetanilide with six structurally related allyloxy-containing compounds listed in chemical databases (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₃NO₂ | Acetanilide, allyloxy | 191.23 | Drug intermediates, bioactive studies |
| 4-Allyloxyacetophenone | C₁₁H₁₂O₂ | Acetophenone, allyloxy | 176.21 | Photochemical studies, flavor synthesis |
| 4-Allyloxy-3-ethyl-o-toluic acid ethyl ester | C₁₆H₂₀O₄ | Carboxylic acid ester, allyloxy, ethyl | 276.33 | Polymer additives, solvent resistance |
| 4-Allyloxy-3-ethyl-5-propyl-o-toluic acid methyl ester | C₁₇H₂₂O₄ | Methyl ester, propyl, allyloxy | 290.36 | Surface-active agents, coatings |
| 4-Allyloxy-3-ethyl-5-propyl-o-toluic acid | C₁₅H₂₀O₄ | Carboxylic acid, propyl, allyloxy | 264.32 | Corrosion inhibitors, metal chelators |
| 4-Allyloxy-3-ethyl-2-methyl-5-propyl-N,N-diethylbenzamide | C₂₁H₃₁NO₂ | Benzamide, diethylamine, allyloxy | 329.48 | CNS-targeting agents, neuropharmacology |
| 4-Allyloxy-3-ethyl-2-methyl-5-propylbenzoic acid | C₁₆H₂₀O₃ | Benzoic acid, allyloxy, methyl | 260.33 | Antimicrobial agents, preservatives |
Key Structural and Functional Differences
Acetanilide vs. Acetophenone Backbone: this compound contains an acetanilide group (–NHCOCH₃), which is absent in 4-Allyloxyacetophenone (which has a ketone group).
Ester vs. Acid Functionality :
- Compounds like 4-Allyloxy-3-ethyl-o-toluic acid ethyl ester and its methyl ester counterpart have ester groups, making them more lipophilic than the carboxylic acid derivatives (e.g., 4-Allyloxy-3-ethyl-5-propyl-o-toluic acid). Ester derivatives are typically used in prodrug designs due to their hydrolytic stability .
For example, the benzamide derivative with diethylamine substituents (C₂₁H₃₁NO₂) may exhibit CNS penetration due to its tertiary amine group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
